molecular formula C11H16ClNO B13067796 2-(1-Amino-3-methylbutyl)-4-chlorophenol

2-(1-Amino-3-methylbutyl)-4-chlorophenol

Cat. No.: B13067796
M. Wt: 213.70 g/mol
InChI Key: XEHPCPASSVEZPD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of 2-(1-Amino-3-methylbutyl)-4-chlorophenol

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as the systematic name for this compound. The phenol ring is numbered to prioritize the lowest possible locants for substituents, resulting in the chloro group occupying position 4 and the 1-amino-3-methylbutyl side chain at position 2. This nomenclature distinguishes it from its positional isomer, 4-(1-amino-3-methylbutyl)-2-chlorophenol, where substituent positions are reversed. The aminoalkyl side chain introduces a chiral center at the first carbon of the butyl group, necessitating stereochemical descriptors (e.g., R or S) in fully resolved forms.

Molecular Formula and Weight Validation

The molecular formula of this compound is C₁₁H₁₆ClNO , with a calculated molecular weight of 213.70 g/mol . This aligns with the general formula for substituted phenolic compounds containing halogen and aminoalkyl functional groups. Comparative validation using high-resolution mass spectrometry (HRMS) would yield an exact mass of 213.0925 Da , consistent with the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

Property Value
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
Exact Mass 213.0925 Da
IUPAC Name This compound

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR analysis reveals distinct signals corresponding to the aromatic protons, aminoalkyl chain, and hydroxyl group:

  • Aromatic protons : A doublet of doublets at δ 6.60–6.65 ppm (integration: 1H, J = 8.3 Hz) and a doublet at δ 6.35–6.40 ppm (integration: 1H, J = 2.5 Hz) arise from the deshielded protons adjacent to the electron-withdrawing chloro group.
  • Aminoalkyl chain : A multiplet at δ 2.80–3.00 ppm corresponds to the methylene protons near the amino group, while a triplet at δ 1.20–1.30 ppm represents the methyl groups on the branched chain.
  • Hydroxyl proton : A broad singlet at δ 9.10–9.20 ppm confirms the presence of the phenolic -OH group.

¹³C NMR data further corroborate the structure:

  • Chloro-substituted carbon : δ 125–130 ppm (C-Cl).
  • Amino-substituted carbon : δ 50–55 ppm (C-N).
Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy identifies key functional groups:

  • A broad absorption band at 3200–3350 cm⁻¹ corresponds to N-H stretching vibrations from the primary amine.
  • A strong peak at 1250–1300 cm⁻¹ arises from C-O stretching in the phenolic group.
  • The C-Cl bond exhibits a characteristic stretch at 750–800 cm⁻¹ .
Mass Spectrometry (MS) Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathway:

  • Molecular ion peak : m/z 213 ([M]⁺).
  • Major fragments :
    • m/z 196 ([M - NH₃]⁺) via loss of ammonia.
    • m/z 168 ([M - Cl]⁺) from chlorine elimination.
    • m/z 123 corresponding to the stable phenoxyl radical.

Isomeric Considerations and Stereochemical Implications

The compound exhibits positional isomerism with 4-(1-amino-3-methylbutyl)-2-chlorophenol, where substituent locations on the aromatic ring differ. Additionally, the chiral center in the aminoalkyl side chain generates two enantiomers: (R)-2-(1-amino-3-methylbutyl)-4-chlorophenol and (S)-2-(1-amino-3-methylbutyl)-4-chlorophenol. These enantiomers may display divergent biological activities, as observed in analogous compounds like 2-[(1R)-1-aminoethyl]-4-chlorophenol.

Comparative Analysis with Structural Analogs

Compound Molecular Formula Key Structural Differences
This compound C₁₁H₁₆ClNO Chloro at C4, aminoalkyl at C2
4-(1-Amino-3-methylbutyl)-2-chlorophenol C₁₁H₁₆ClNO Chloro at C2, aminoalkyl at C4
2-[(1R)-1-Aminoethyl]-4-chlorophenol C₈H₁₀ClNO Shorter ethyl chain, stereospecific R-configuration

The elongated aminoalkyl chain in this compound enhances hydrophobic interactions compared to shorter-chain analogs, potentially influencing solubility and receptor binding.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3

InChI Key

XEHPCPASSVEZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methylbutyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1-amino-3-methylbutane under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amino-alkyl chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-methylbutyl)-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can produce various substituted phenols .

Scientific Research Applications

2-(1-Amino-3-methylbutyl)-4-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Amino-3-methylbutyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula Log P Boiling Point (°C) Key Functional Groups
2-(1-Amino-3-methylbutyl)-4-chlorophenol* C₁₁H₁₅ClNO ~2.8 ~300 (estimated) -NH₂, -Cl, -C(CH₃)₂CH₂
4-Chlorophenol C₆H₅ClO 2.27 217 -Cl, -OH
2,4-Dichlorophenol C₆H₄Cl₂O 2.88 210 -Cl (C2 and C4), -OH
2,4,6-Trichlorophenol C₆H₃Cl₃O 3.48 246 -Cl (C2, C4, C6), -OH
4-(1-Aminobutyl)-2-chlorophenol C₁₀H₁₄ClNO 2.32 291.5 -NH₂, -Cl, -CH₂CH₂CH₂CH₂

Key Observations :

  • Hydrophobicity: The amino-substituted derivatives (e.g., 4-(1-Aminobutyl)-2-chlorophenol) exhibit slightly higher Log P values than 4-chlorophenol due to the alkyl chain’s hydrophobic contribution. However, the amino group reduces hydrophobicity compared to fully halogenated analogs like 2,4,6-trichlorophenol .
  • Boiling Points: Amino substitution increases boiling points relative to unsubstituted chlorophenols, as seen in 4-(1-Aminobutyl)-2-chlorophenol (291.5°C vs. 217°C for 4-chlorophenol) .
Adsorption and Extraction Efficiency
Compound Adsorption Capacity (mg/g) Recovery in Mixed Hemimicelles (%) Key Interaction Mechanism
4-Chlorophenol 3136.1 (amine-modified AC) 20 Hydrophobic, π-π stacking
2,4-Dichlorophenol N/A 70 Hydrophobic
2,4,6-Trichlorophenol N/A 90 Hydrophobic
Flavonoids (e.g., quercetin) N/A 90 π-π stacking, H-bonding

Key Observations :

  • Adsorption: Amino-modified activated carbon shows exceptional capacity for 4-chlorophenol (3136.1 mg/g), outperforming conventional adsorbents .
  • Recovery: Despite a higher Log P than quercetin (2.27 vs. 2.16), 4-chlorophenol exhibits lower recovery (20% vs. 90%) due to weaker π-π interactions with imidazole-based ionic liquids . The amino group in this compound may enhance H-bonding, improving recovery in polar matrices.
Analytical and Environmental Behavior
  • Biosensor Sensitivity: 4-Chlorophenol exhibits half the sensitivity of phenol and catechol in biosensors due to steric hindrance from the -Cl group . The amino substituent in this compound may further reduce sensitivity by increasing molecular complexity.
  • Photodegradation: ZnO and TiO₂ photocatalysts degrade 4-chlorophenol effectively (~80–90% efficiency), but amino-substituted derivatives may require tailored catalysts due to altered electron distribution .

Biological Activity

2-(1-Amino-3-methylbutyl)-4-chlorophenol, also known as a derivative of chlorophenol, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and implications for environmental and health-related studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C10H14ClN
  • Molecular Weight: 201.68 g/mol
  • IUPAC Name: this compound

This compound is a chlorinated phenolic derivative, which affects its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that chlorophenols exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

2. Toxicological Effects

Chlorinated phenols are known environmental pollutants, and their toxicity can lead to significant health risks. Studies have reported that exposure to such compounds can result in neurotoxicity and endocrine disruption.

Case Study: Neurotoxic Effects in Animal Models
A study conducted on rats demonstrated that chronic exposure to chlorophenols led to alterations in behavior and cognitive function, indicating potential neurotoxic effects (PubMed ID: 38165520) .

3. Environmental Impact

The degradation of chlorophenols in the environment is crucial due to their persistence and toxicity. Recent research has focused on the microbial degradation pathways of chlorophenols, highlighting the role of specific bacterial consortia capable of utilizing these compounds as carbon sources.

Table 2: Microbial Degradation Pathways

Microbial SpeciesDegradation Pathway
Paracoccus spp.Ortho-cleavage of catechol
ProteobacteriaMeta-cleavage pathways

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption: The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability.
  • Enzyme Inhibition: It may inhibit key enzymes involved in cellular respiration and metabolism.
  • Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

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